molecular formula C18H26ClN3O4 B13878010 4-(6-Chloro-4-ethoxycarbonyl-3-methylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester

4-(6-Chloro-4-ethoxycarbonyl-3-methylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B13878010
M. Wt: 383.9 g/mol
InChI Key: ROGPKOUZFWWCIU-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-chloro-4-ethoxycarbonyl-3-methylpyridin-2-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(6-chloro-4-ethoxycarbonyl-3-methylpyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(6-chloro-4-ethoxycarbonyl-3-methylpyridin-2-yl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can yield deprotected piperazine derivatives .

Scientific Research Applications

Tert-butyl 4-(6-chloro-4-ethoxycarbonyl-3-methylpyridin-2-yl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-chloro-4-ethoxycarbonyl-3-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • 1-Boc-piperazine

Uniqueness

Tert-butyl 4-(6-chloro-4-ethoxycarbonyl-3-methylpyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of the chloro and ethoxycarbonyl groups on the pyridine ring, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity and its interaction with biological targets, making it a valuable scaffold for drug discovery .

Properties

Molecular Formula

C18H26ClN3O4

Molecular Weight

383.9 g/mol

IUPAC Name

tert-butyl 4-(6-chloro-4-ethoxycarbonyl-3-methylpyridin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C18H26ClN3O4/c1-6-25-16(23)13-11-14(19)20-15(12(13)2)21-7-9-22(10-8-21)17(24)26-18(3,4)5/h11H,6-10H2,1-5H3

InChI Key

ROGPKOUZFWWCIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1C)N2CCN(CC2)C(=O)OC(C)(C)C)Cl

Origin of Product

United States

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